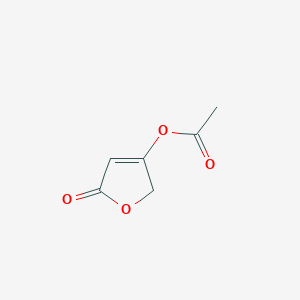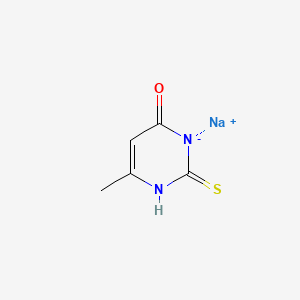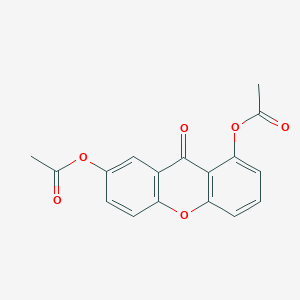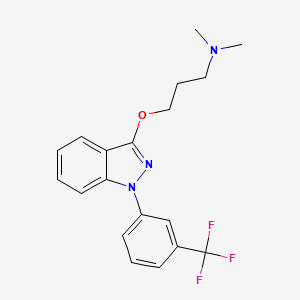
2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and indole precursors, followed by their fusion through cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
科学研究应用
2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cell signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridoindole derivatives, such as:
- 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido(4,3-b)indole
- 2,3,4,5-Tetrahydro-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole
- 2,3,4,5-Tetrahydro-2-methyl-5-(2-(3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole
Uniqueness
The uniqueness of 2,3,4,5-Tetrahydro-2-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole lies in its specific structural features, such as the position and nature of the substituents on the pyridoindole core
属性
CAS 编号 |
20674-91-3 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C20H23N3/c1-13-6-7-15(11-21-13)8-9-16-4-3-5-18-20(16)17-12-22-14(2)10-19(17)23-18/h3-7,11,14,22-23H,8-10,12H2,1-2H3 |
InChI 键 |
CBHKORLHJIYAKT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(CN1)C3=C(C=CC=C3N2)CCC4=CN=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)





![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)



![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

